N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine
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Overview
Description
N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a purine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3,4-difluoroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit histone deacetylases, resulting in altered gene expression and induction of apoptosis in cancer cells. The molecular pathways involved include the regulation of cell cycle, apoptosis, and signal transduction.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-9-ethyl-9H-purin-6-amine can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide: Shares the difluorophenyl group but differs in the core structure and applications.
3,4-difluorophenyl isocyanate: A precursor in the synthesis of various difluorophenyl derivatives.
Ticagrelor: Contains a difluorophenyl group and is used as an antiplatelet drug.
Properties
Molecular Formula |
C13H11F2N5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-8-3-4-9(14)10(15)5-8/h3-7H,2H2,1H3,(H,16,17,19) |
InChI Key |
VASAEDIKNNWUGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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